N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e
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Overview
Description
N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide is a complex organic compound with a unique structure that includes a quinazolinone core, a methoxyphenyl group, and a naphthylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylhydrazine with naphthylcarboxylic acid derivatives under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized to form the quinazolinone core, followed by further functionalization to introduce the naphthylcarboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Solvent selection is also crucial to ensure the solubility of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol derivative.
Scientific Research Applications
N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could be useful in treating diseases.
Mechanism of Action
The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The methoxyphenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- Isoginkgetin
Uniqueness
N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the quinazolinone core, methoxyphenyl group, and naphthylcarboxamide moiety provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H21N3O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H21N3O3/c1-32-19-11-9-16(10-12-19)18-13-23-22(24(30)14-18)15-27-26(28-23)29-25(31)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,15,18H,13-14H2,1H3,(H,27,28,29,31) |
InChI Key |
NFEMOVHJNFLYLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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